5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
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Description
5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C16H12ClN3O3S and its molecular weight is 361.8. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
Heterocyclic compounds, including those with furan and thiadiazole moieties, have been extensively investigated for their anticancer properties. For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. These compounds act in a cell cycle stage-dependent and dose-dependent manner, highlighting the critical role of the substituted aryl ring at the 4th position for their anticancer property. Among synthesized compounds, specific derivatives have shown potent anticancer activity, indicating the importance of electron donating groups on the thiazolidinone moiety for enhancing cytotoxicity and inducing apoptosis (Chandrappa et al., 2009).
Antimicrobial and Antiviral Activities
Synthesis of thiadiazole derivatives has also been explored for antimicrobial and antiviral applications. Compounds with a thiadiazole scaffold have been evaluated for their effectiveness against various bacterial and fungal strains, as well as viruses like the tobacco mosaic virus. This research underscores the potential of such compounds to serve as blueprints for developing new antimicrobial and antiviral agents (Chen et al., 2010).
Structural and Physicochemical Characterization
The structural and physicochemical properties of thiadiazole and furan-containing compounds have been a subject of interest for understanding their biological activities. Studies involving crystallographic and spectroscopic analysis provide valuable insights into the molecular configurations that contribute to their bioactivity. For instance, the comparison between observed and DFT calculations on the structure of related compounds can guide the optimization of potential therapeutic agents (Kerru et al., 2019).
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-9(21)7-14-18-16(24-20-14)19-15(22)13-6-5-12(23-13)10-3-2-4-11(17)8-10/h2-6,8H,7H2,1H3,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARXULFGFSTCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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